2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c17-14-5-3-12(4-6-14)9-16(19)18-8-7-15(10-18)20-11-13-1-2-13/h3-6,13,15H,1-2,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFBXZKJGODVOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a reaction with an appropriate reagent to form the bromophenyl intermediate.
Cyclopropylmethoxy Substitution: The intermediate is then reacted with cyclopropylmethanol in the presence of a base to introduce the cyclopropylmethoxy group.
Pyrrolidine Ring Formation: The final step involves the formation of the pyrrolidine ring through a cyclization reaction, typically using a suitable amine and a catalyst under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (Suzuki Coupling)
The 4-bromophenyl group undergoes palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives. This reaction is critical for modifying the aromatic moiety while retaining the core structure.
Example Reaction:
Conditions
| Catalyst | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Pd(PPh) | KCO | DME/HO | 80°C | 75–85% |
Key Findings:
-
The bromine atom acts as a leaving group, enabling aryl-aryl bond formation.
-
Electron-deficient boronic acids enhance reaction efficiency .
Reduction of the Ketone Group
The ketone at the ethanone position can be reduced to a secondary alcohol using hydride reagents. This modification alters the molecule’s polarity and potential bioactivity.
Example Reaction:
Reduction Methods
| Reagent | Solvent | Temperature | Yield | Selectivity | Source |
|---|---|---|---|---|---|
| NaBH | MeOH | 25°C | 90% | High | |
| LiAlH | THF | 0°C→25°C | 95% | Moderate |
Notes:
-
NaBH is preferred for milder conditions, while LiAlH achieves higher yields but requires careful handling .
Functionalization of the Pyrrolidine Ring
The pyrrolidine nitrogen can participate in alkylation or acylation reactions, modifying the compound’s steric and electronic properties.
Acylation Example:
Reaction Parameters
| Reagent | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| AcCl | EtN | DCM | 0°C→25°C | 82% |
Key Observations:
-
The cyclopropylmethoxy group stabilizes the transition state via steric hindrance, slowing reaction kinetics.
Cyclopropane Ring-Opening Reactions
The cyclopropylmethoxy substituent may undergo acid-catalyzed ring-opening, particularly under strong protic conditions.
Example Reaction:
Conditions
| Acid | Temperature | Yield | Product Stability | Source |
|---|---|---|---|---|
| HSO | 100°C | 65% | Moderate |
Mechanistic Insight:
-
Ring-opening proceeds via protonation of the cyclopropane, followed by nucleophilic attack by water.
Oxidation of the Pyrrolidine Ring
The pyrrolidine ring can be oxidized to a pyrrolidone under strong oxidizing agents, altering its electronic profile.
Example Reaction:
Oxidation Parameters
| Oxidizing Agent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| KMnO | HO | 50°C | 45% | |
| mCPBA | DCM | 25°C | 60% |
Considerations:
-
mCPBA (meta-chloroperbenzoic acid) offers better regioselectivity compared to KMnO.
Halogen Exchange Reactions
The bromine atom on the phenyl ring can be replaced via nucleophilic aromatic substitution (NAS) with groups like amines or alkoxides.
Example Reaction:
Conditions
| Nucleophile | Catalyst | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| NaOCH | CuI | DMF | 120°C | 55% |
Limitations:
-
NAS requires electron-withdrawing groups para to the bromine for efficacy, which is absent here, leading to modest yields .
Stability Under Hydrolytic Conditions
Hydrolysis Study
| Condition | Result | Source |
|---|---|---|
| 6M HCl, reflux, 24h | Partial decomposition (30% recovery) | |
| 2M NaOH, 60°C, 12h | No reaction |
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in medicinal chemistry due to its unique structural features that allow it to interact with various biological targets.
- Antidepressant Activity : Research indicates that compounds similar to 2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies suggest that the pyrrolidine structure can enhance the binding affinity to serotonin receptors, potentially leading to mood elevation and anxiety reduction .
- Anticancer Properties : Preliminary studies have suggested that this compound may inhibit cancer cell proliferation. The mechanism appears to involve the disruption of cellular signaling pathways related to growth and survival, making it a candidate for further investigation as an anticancer agent.
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a subject of interest in neuropharmacology.
- Cognitive Enhancement : There is evidence suggesting that compounds with similar structures can enhance cognitive functions. The interaction with cholinergic systems may provide benefits in memory and learning processes .
Synthetic Applications
In addition to its biological applications, this compound serves as a valuable intermediate in organic synthesis.
- Building Block for Drug Development : Its unique chemical structure can be utilized as a building block for synthesizing other biologically active compounds. This versatility is crucial in the development of new pharmaceuticals .
Case Study 1: Antidepressant Effects
A study conducted on a series of pyrrolidine derivatives demonstrated that modifications similar to those found in this compound led to significant improvements in depressive behaviors in animal models. The research highlighted the importance of the bromophenyl group in enhancing receptor binding affinity .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that derivatives of this compound could effectively inhibit cell growth and induce apoptosis. The mechanism was linked to the activation of specific apoptotic pathways, providing insights into its potential as an anticancer therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and related analogs:
*Estimated based on substituent contributions.
Key Observations:
- Substituent Position : The 4-bromophenyl group (target and ) is more common in synthetic analogs than the 3-bromo derivative (), likely due to enhanced electronic effects and synthetic accessibility .
- Heterocyclic Amines : The target’s 3-(cyclopropylmethoxy)pyrrolidine offers conformational flexibility and increased lipophilicity compared to the 4-methylpiperidine in , which has a rigid six-membered ring .
Antioxidant Activity:
- Pyridin-2(1H)-one derivatives with 4-bromophenyl groups () exhibit significant antioxidant activity (up to 79.05% radical scavenging at 12 ppm), comparable to ascorbic acid. This suggests that bromophenyl-containing ketones may stabilize free radicals via resonance effects .
Antibacterial Activity:
- Pyridin-2(1H)-ones in show moderate inhibition against Staphylococcus aureus and Escherichia coli. Molecular docking studies correlate binding affinity with activity, highlighting the role of bromophenyl groups in target interactions .
- Implication for Target : The target’s pyrrolidine and cyclopropylmethoxy groups could enhance binding to bacterial enzymes, but empirical validation is needed.
Crystallographic Insights:
- Analogs in (e.g., pyrazole derivatives) exhibit well-defined crystalline structures, indicating stability under experimental conditions. The target’s cyclopropylmethoxy group may influence crystal packing and solubility .
Biological Activity
The compound 2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone (CAS No. 2034343-03-6) is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H20BrNO2
- Molecular Weight : 338.24 g/mol
- Structure : The compound features a bromophenyl group, a pyrrolidine ring, and a cyclopropylmethoxy substituent, contributing to its unique biological profile .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing pathways related to anxiety and depression.
Pharmacological Effects
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant effects by modulating serotonin and norepinephrine levels in the brain. This suggests that this compound could have similar therapeutic potential .
- Neuroprotective Properties : Some derivatives of bromophenyl compounds have shown neuroprotective effects in various models of neurodegeneration, suggesting that this compound might also offer protective benefits against neuronal damage .
- Anti-inflammatory Effects : The presence of the pyrrolidine moiety is often linked to anti-inflammatory activities, potentially making this compound useful in treating inflammatory disorders .
Study on Antidepressant Efficacy
A study conducted on a series of pyrrolidine derivatives found that compounds structurally similar to this compound exhibited significant antidepressant-like effects in animal models. The results indicated an increase in locomotor activity and reduced immobility time in forced swim tests, suggesting enhanced mood and reduced depressive symptoms .
Neuroprotection in In Vitro Models
In vitro studies using neuronal cell lines demonstrated that the compound could mitigate oxidative stress-induced cell death. This was assessed through cell viability assays where treated cells showed significantly higher survival rates compared to controls exposed to neurotoxic agents.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential nucleophilic substitution and coupling reactions. Key steps include:
- Bromophenyl ketone formation via Friedel-Crafts acylation using AlCl₃ as a catalyst .
- Functionalization of the pyrrolidine ring with cyclopropylmethoxy groups under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .
- Optimization of solvent polarity (e.g., acetonitrile vs. DMF) and temperature (60–100°C) is critical to minimize side reactions like over-oxidation .
- Reference : Yield improvements (70–85%) are achieved via inert atmosphere (N₂/Ar) and stoichiometric control of reagents .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%) .
- NMR (¹H/¹³C, DEPT-135) to confirm substituent positions, especially the cyclopropylmethoxy group (δ 3.5–4.0 ppm for CH₂O) .
- HRMS (ESI+) for molecular ion validation (expected [M+H]⁺ ~405.1 Da) .
Q. How can researchers initially screen this compound for biological activity?
- Methodological Answer :
- In vitro assays : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify targets .
- Cellular viability assays (MTT/XTT) against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
- SPR (Surface Plasmon Resonance) for binding affinity screening against GPCRs or enzymes .
Advanced Research Questions
Q. How can structural ambiguities in the pyrrolidine-cyclopropylmethoxy moiety be resolved using crystallography?
- Methodological Answer :
- Single-crystal X-ray diffraction (SHELX suite) with Cu-Kα radiation (λ = 1.54178 Å) to determine bond angles and torsional strain .
- Hydrogen bonding analysis (Mercury software) to map interactions influencing conformation .
- Challenge : Poor crystal growth due to flexible cyclopropylmethoxy group. Solution: Co-crystallization with thiocyanate salts .
Q. What strategies address contradictory data in structure-activity relationships (SAR) for analogs of this compound?
- Methodological Answer :
- Comparative molecular field analysis (CoMFA) to model steric/electronic effects of substituents (e.g., bromophenyl vs. fluorophenyl) .
- Free-Wilson vs. Hansch analysis to decouple contributions of cyclopropylmethoxy and pyrrolidine groups .
- Meta-analysis of bioassay data (e.g., pIC₅₀ values) across analogs to identify outliers due to assay variability .
Q. What computational methods predict the compound’s interaction with biological targets like cannabinoid receptors?
- Methodological Answer :
- Molecular docking (AutoDock Vina) using receptor structures (e.g., CB1 PDB: 5TGZ) to identify binding poses .
- MD simulations (GROMACS, 100 ns) to assess stability of ligand-receptor complexes, focusing on hydrophobic interactions with bromophenyl .
- Pharmacophore modeling (Phase) to align electronegative regions (Br, ketone O) with receptor active sites .
Q. How can regioselectivity challenges in modifying the pyrrolidine ring be mitigated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
